2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole
Description
This compound features a 4,5-dihydroimidazole core substituted at the 1-position with a 3,5-dimethoxybenzoyl group and at the 2-position with a (4-chlorobenzyl)sulfanyl moiety. The 3,5-dimethoxybenzoyl group may enhance lipophilicity and binding affinity to biological targets, while the sulfanyl group could influence redox properties or enzyme inhibition .
Properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-24-16-9-14(10-17(11-16)25-2)18(23)22-8-7-21-19(22)26-12-13-3-5-15(20)6-4-13/h3-6,9-11H,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKBFIYNGKQKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions, often using chlorophenyl halides and a suitable base.
Attachment of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting thiols with the chlorophenyl intermediate under basic conditions.
Incorporation of the Dimethoxybenzoyl Moiety: The final step involves the acylation of the imidazole ring with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Substituted imidazole derivatives
Scientific Research Applications
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors or signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Key Structural Differences and Implications
Key Observations :
- The 3,5-dimethoxybenzoyl group distinguishes it from analogs with nitro or sulfonyl groups, which are more electron-withdrawing and could alter metabolic stability .
Crystallographic and Structural Validation
- Tools like SHELX and ORTEP-3 () have been critical in resolving the crystal structures of imidazole derivatives, confirming substituent orientation and hydrogen-bonding patterns . For example, the dihydroimidazole core’s reduced planarity compared to aromatic analogs could be validated via these methods .
Biological Activity
The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory , antibacterial , and antifungal activities, supported by research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anti-inflammatory Activity
Research indicates that imidazole derivatives exhibit significant anti-inflammatory properties. A study evaluated various synthesized imidazole compounds, including those with chlorophenyl substitutions. The results showed that compounds with a 4-chlorophenyl group displayed enhanced anti-inflammatory activity compared to others, achieving an inhibition percentage of up to 83.40% in specific assays .
Table 1: Anti-inflammatory Activity of Imidazole Derivatives
| Compound | Structure | Inhibition (%) |
|---|---|---|
| 4a | 4-phenyl | 40.81 |
| 4b | 4-methoxyphenyl | 41.90 |
| 4c | 4-methylphenyl | 69.00 |
| 4e | 4-chlorophenyl | 83.40 |
Antibacterial Activity
The antibacterial efficacy of the compound was assessed using the cup plate agar diffusion method against various bacterial strains such as E. coli, Bacillus subtilis, and Staphylococcus aureus. The compound demonstrated a notable inhibition zone, particularly against S. aureus, with an activity percentage reaching 75% at a concentration of 100 µg/mL , comparable to standard antibiotics like Ofloxacin .
Table 2: Antibacterial Activity Against Different Strains
| Bacterial Strain | Zone of Inhibition (mm) | % Inhibition |
|---|---|---|
| E. coli | 15 | 67 |
| B. subtilis | 14 | 72 |
| S. aureus | 18 | 75 |
Antifungal Activity
In addition to antibacterial properties, the compound also exhibited antifungal activity against Candida albicans. The study reported an inhibition percentage ranging from 68% to 75% , indicating its potential as an antifungal agent .
Table 3: Antifungal Activity Against C. albicans
| Compound | % Inhibition |
|---|---|
| 4a | 75 |
| 4b | 75 |
| 4c | 58.6 |
| 4e | 68.5 |
Case Studies
A notable case study involved the synthesis and evaluation of several imidazole derivatives, including the target compound. The study highlighted the relationship between structural modifications (such as the introduction of a chlorophenyl group) and enhanced biological activity, particularly in anti-inflammatory and antimicrobial assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
